3-(oxolan-2-yl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(oxolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h3-4,7H,1-2,5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEXGHZLWGJCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778695-51-4 | |
| Record name | 3-(oxolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Oxolan 2 Yl 1h Pyrazole and Analogues
Classical Pyrazole (B372694) Annulation Strategies Applicable to 3-(oxolan-2-yl)-1H-pyrazole Synthesis
Classical methods for pyrazole synthesis have been established for over a century and remain fundamental in organic synthesis. mdpi.comnih.gov These strategies primarily involve the formation of the pyrazole ring through cyclization reactions.
Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Precursors
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govbeilstein-journals.orgrsc.org This approach, first reported by Knorr in 1883, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comnih.gov For the synthesis of this compound, a key precursor would be a β-ketoester or β-diketone containing a tetrahydrofuran (B95107) (oxolane) moiety at the appropriate position. The reaction of this 1,3-dicarbonyl precursor with hydrazine would lead to the formation of the desired pyrazole ring.
A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.commdpi.com The regioselectivity of the reaction can be influenced by the reaction conditions, such as the solvent and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, using aprotic dipolar solvents like N,N-dimethylacetamide has been shown to improve regioselectivity compared to traditionally used polar protic solvents like ethanol. nih.gov
One notable development involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine to produce pyrazoles in good to excellent yields. mdpi.com This approach enhances the efficiency and scope of the cyclocondensation reaction. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product(s) | Key Features |
| β-Diketone | Hydrazine | Mixture of two regioisomers | First synthesis of substituted pyrazoles by Knorr. mdpi.comnih.gov |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Two regioisomeric pyrazoles (e.g., 11 and 12) | Reaction in N,N-dimethylacetamide shows high regioselectivity (98:2). nih.gov |
| Ketone + Acid Chloride (in situ) | Hydrazine | Pyrazoles | Fast, general, and chemoselective method. mdpi.com |
[3+2] Cycloaddition Approaches
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent another classical and powerful strategy for synthesizing pyrazoles. rsc.orgmdpi.com This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes (dipolarophiles). rsc.orgrsc.org
A notable example is the catalyst-free cycloaddition of diazo compounds to alkynes, which proceeds simply by heating and can be performed under solvent-free conditions, offering high yields without the need for purification. rsc.org Another approach utilizes the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with vinylsulfonium salts to produce pyrazole derivatives with high regioselectivity and good yields under mild conditions. organic-chemistry.org
Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and broadly applicable route to pyrazoles. organic-chemistry.org Additionally, base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers an efficient construction of polysubstituted pyrazoles with excellent regioselectivity. nih.gov
Modern and Green Chemistry Approaches for Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches focus on the use of catalysts, alternative energy sources, and environmentally benign reaction media. rsc.orgacs.org
Catalytic Strategies (e.g., Transition Metal, Organocatalysis, Biocatalysis, Photocatalysis)
Catalysis plays a crucial role in modern pyrazole synthesis, offering improved efficiency, selectivity, and milder reaction conditions.
Transition Metal Catalysis : Various transition metals have been employed to catalyze pyrazole formation. Copper(II) nitrate (B79036) has been used as a catalyst for the regioselective condensation of 1,3-diketones with substituted hydrazines at room temperature. mdpi.com Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines provides a direct route to 1,4-disubstituted pyrazoles. acs.org Nickel-based heterogeneous catalysts have been utilized for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Silica-supported copper catalysts have been effective in the cycloaddition of sydnones and terminal alkynes to yield 1,4-disubstituted pyrazoles, a method also adaptable to continuous flow systems. rsc.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have led to the highly regioselective and rapid formation of 3-CF3-pyrazoles. mdpi.com
Organocatalysis : Organocatalysts offer a metal-free alternative for pyrazole synthesis. For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using L-tyrosine as a catalyst in a four-component reaction. nih.gov
Biocatalysis : While less common for pyrazole synthesis, biocatalysis represents a growing area in green chemistry that could be applied to the synthesis of pyrazole precursors.
Photocatalysis : Photoredox reactions are an emerging strategy in organic synthesis and have been noted as a modern approach to pyrazole synthesis, although specific examples directly applicable to this compound are less detailed in the provided context. mdpi.commdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netnih.gov The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance.
For instance, the condensation of chalcones with hydrazine hydrate (B1144303) in the presence of an acid catalyst can be efficiently carried out under microwave irradiation to yield pyrazole derivatives. nih.gov Another example is the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines from 3-aminocrotononitrile (B73559) and aryl hydrazines in aqueous HCl, with typical reaction times of only 10-15 minutes. nih.gov Solvent-free microwave-assisted synthesis has also been reported for the reaction of glycidyl (B131873) ethers with pyrazoles, demonstrating the efficiency of this technique. mdpi.com The combination of microwave irradiation with eco-friendly solvents like water-ethanol mixtures has been used for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of pyrano[2,3-c]pyrazole derivatives | Heating at 80 °C, 1.4 h, 80% yield | Microwave irradiation, shorter time, improved yield | nih.gov |
| Synthesis of 1-aryl-1H-pyrazole-5-amines | Longer reaction times | 150 °C, 10-15 min, 70-90% yield | nih.gov |
| Synthesis of dihydro-pyrazoles | 1-24 h at 25 °C | 15-70 min at 75 °C | mdpi.com |
Ultrasound-Mediated Reactions (Sonochemistry)
Ultrasound irradiation is another green chemistry technique that accelerates chemical reactions through the phenomenon of acoustic cavitation. wiley.combohrium.com This method has been applied to the synthesis of pyrazole derivatives, often resulting in shorter reaction times, higher yields, and milder conditions. wiley.comresearchgate.net
The synthesis of novel 1,2,3-triazole-based pyrazole and pyrimidine (B1678525) derivatives has been successfully performed using an ultrasound-assisted method, leading to good yields in a short time. wiley.com Similarly, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction under ultrasound irradiation in an aqueous medium, highlighting the eco-friendly nature of this protocol. bohrium.com Catalyst-free multicomponent reactions for pyrano[2,3-c]pyrazole synthesis have also been reported using ultrasonic irradiation in water. nih.gov
Flow Chemistry Applications
Flow chemistry has emerged as a powerful technique for the synthesis of pyrazoles, offering enhanced safety, better reaction control, and improved scalability compared to traditional batch methods. mdpi.comgalchimia.com This technology is particularly advantageous for handling potentially hazardous intermediates, such as diazonium salts and hydrazines, by minimizing their accumulation. acs.org
Continuous-flow processes have been successfully applied to the synthesis of various pyrazole derivatives. For instance, a two-step flow strategy has been developed for producing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate in ethanol, a greener solvent. mdpi.com Another approach involves a tandem reaction where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a continuous flow setup to yield the desired pyrazole. galchimia.com This method has been shown to be high-yielding for a range of substrates. galchimia.com
Flow chemistry also enables the safe generation and use of reactive intermediates like diazoalkanes. mit.edu A modular continuous flow synthesis has been developed for highly functionalized fluorinated pyrazoles and pyrazolines. This process involves the sequential formation of diazoalkanes and their subsequent [3+2] cycloaddition in reactor coils, allowing for rapid and efficient synthesis. mit.edu The ability to operate at elevated temperatures and pressures in flow reactors can significantly accelerate reaction rates and, in some cases, avoid the need for catalysts. mit.edu
Table 1: Examples of Pyrazole Synthesis in Flow Chemistry
| Starting Materials | Reaction Type | Key Features | Reference |
| Terminal alkynes, Hydrazine monohydrate | Two-step condensation | Greener solvent (ethanol), no intermediate isolation | mdpi.com |
| Acetophenones, DMADMF, Hydrazine | Tandem condensation | High-yielding, applicable to various substrates | galchimia.com |
| Fluorinated amines, Alkynes/Alkenes | Diazoalkane formation and [3+2] cycloaddition | Safe handling of diazoalkanes, catalyst-free cycloaddition | mit.edu |
| Anilines, Ketoenamine | Diazotization, reduction, condensation | Minimized accumulation of hazardous intermediates | acs.org |
Solvent-Free and Aqueous Methodologies
In line with the principles of green chemistry, solvent-free and aqueous synthetic methods for pyrazoles have gained considerable attention. These approaches aim to reduce the environmental impact by minimizing or eliminating the use of volatile organic solvents.
Solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles has been achieved using a silica-supported phosphotungstic acid catalyst under microwave irradiation. researchgate.net This method is environmentally friendly, operationally simple, and provides good yields with a broad range of substrates. researchgate.net Mechanochemical synthesis, using ball-milling, has also been employed for the solvent-free 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce isoxazoles, a related heterocycle, suggesting its potential applicability to pyrazole synthesis. nih.gov
Aqueous synthesis provides an environmentally benign alternative. A three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water has been developed for the synthesis of polyfunctionally substituted pyrazoles. longdom.org This method is simple, efficient, and offers short reaction times and easy product isolation. longdom.org Similarly, a one-pot, four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate in water has been used to produce dihydropyrano[2,3-c]pyrazoles. rsc.org
Table 2: Green Synthetic Approaches to Pyrazoles
| Method | Key Features | Example Reaction | Reference |
| Solvent-Free Microwave | Heterogeneous catalyst, reusable catalyst | α,β-Unsaturated aldehydes/ketones + Hydrazine | researchgate.net |
| Aqueous Three-Component | Use of water as solvent, simple procedure | Enaminones + Benzaldehyde + Hydrazine dihydrochloride | longdom.org |
| Aqueous Four-Component | Green reaction medium | Aldehydes + Malononitrile + β-ketoesters + Hydrazine hydrate | rsc.org |
| Deep Eutectic Solvent | Eco-friendly solvent, one-pot two-step process | Malononitrile + 2,4-dinitrophenylhydrazine (B122626) + Benzaldehydes | nih.gov |
Regioselectivity and Stereoselectivity Control in Pyrazole Formation
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. Controlling the regioselectivity of this reaction is a crucial aspect of pyrazole synthesis.
The choice of solvent can significantly influence the regioselectivity. For instance, the reaction of 1,3-diketones with methylhydrazine in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity compared to reactions in ethanol. acs.org Similarly, conducting the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents such as N,N-dimethylacetamide can lead to high regioselectivity, favoring one isomer over the other. mdpi.comnih.gov
Stereoselectivity is critical when the pyrazole ring is attached to a chiral center. Chiral auxiliaries are often employed to control the stereochemical outcome of reactions. wikipedia.orgnumberanalytics.com For example, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. rsc.org The synthesis involves the stereoselective addition of a lithium reagent to a chiral sulfinyl imine, followed by several steps to construct the pyrazole ring. rsc.org Organocatalysis has also been used to achieve stereoselective synthesis, for example, in the domino-type Michael addition reaction to produce chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr
Strategies for Introducing the Oxolane (Tetrahydrofuran) Moiety
The oxolane (tetrahydrofuran) ring can be introduced into the pyrazole structure through various synthetic strategies, either by starting with a precursor already containing the ring or by modifying the pyrazole scaffold after its formation.
Pre-functionalization of Pyrazole Precursors
A common and direct approach is to use a starting material that already contains the oxolane moiety. For the synthesis of this compound, a key precursor would be a β-dicarbonyl compound bearing an oxolane group at the appropriate position. For instance, the cyclocondensation of hydrazines with β-keto tetrahydrofuran derivatives was reported in 2015 as a method for synthesizing 3-(oxolan-2-yl)pyrazoles. smolecule.com This strategy allows for the direct incorporation of the oxolane ring into the pyrazole core during the primary ring-forming reaction. Another example involves the synthesis of triazole–pyrazole hybrids where the pyrazole precursors are functionalized before the final cycloaddition step. beilstein-journals.org
Post-synthetic Modification of Pyrazole Scaffolds
Alternatively, the oxolane moiety can be introduced after the pyrazole ring has been formed. This post-synthetic modification approach offers flexibility in diversifying pyrazole structures. This can be achieved through nucleophilic substitution reactions where a pyrazole with a suitable leaving group is reacted with an oxolane-containing nucleophile. smolecule.com Metal-catalyzed cross-coupling reactions can also be employed to attach the oxolane group to the pyrazole core. The ability to functionalize the pyrazole ring at specific positions, for instance through C-H activation or by using protecting group strategies, allows for the regioselective introduction of the oxolane substituent. nih.govnih.gov
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules like this compound by combining several reaction steps in a single operation without isolating intermediates. rsc.orgnih.govnih.gov A one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, which proceeds through the successive formation of ketones and 1,3-diketones, followed by cyclization with hydrazine. rsc.org While not explicitly demonstrated for this compound, this methodology could potentially be adapted by using an oxolane-containing carboxylic acid.
Three-component reactions involving, for example, a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine are common for synthesizing polysubstituted pyrazoles. organic-chemistry.orgbeilstein-journals.org A one-pot, three-component synthesis of 1,3-substituted pyrazoles has been achieved using a copper-catalyzed domino reaction of enaminones, hydrazines, and aryl halides. beilstein-journals.org The synthesis of 3-(oxolan-2-yl)-1H-pyrazol-5-amine has been explored through one-pot Rh(III)-catalyzed C–H activation/cyclization cascades. smolecule.com These MCR strategies provide rapid access to a diverse range of pyrazole derivatives and are highly valuable in combinatorial chemistry and drug discovery. nih.govnih.gov
Theoretical and Computational Investigations of 3 Oxolan 2 Yl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. eurasianjournals.com DFT balances computational efficiency with accuracy, making it a preferred method for analyzing organic compounds like pyrazole (B372694) derivatives. eurasianjournals.com These calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of pyrazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. thaiscience.info The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. thaiscience.infomaterialsciencejournal.org
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. thaiscience.info DFT calculations are frequently used to determine these energy levels and predict the molecule's electronic behavior. researchgate.net For pyrazole derivatives, the distribution of HOMO and LUMO orbitals often involves the π-electron system of the pyrazole ring and adjacent conjugated groups. mdpi.com This analysis is crucial for understanding potential charge transfer interactions within the molecule and with other species. researchgate.net
Below is a table showing representative HOMO-LUMO energy data for related pyrazole compounds, calculated using DFT methods. These values provide a reference range for what might be expected for 3-(oxolan-2-yl)-1H-pyrazole.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| p-aminoaniline | - | - | 4.6019 | B3LYP/6-311G(d,p) thaiscience.info |
| p-nitroaniline | - | - | 3.8907 | B3LYP/6-311G(d,p) thaiscience.info |
| p-isopropylaniline | - | - | 5.2968 | B3LYP/6-311G(d,p) thaiscience.info |
Tautomerism and Isomerism of this compound
Unsubstituted or 3(5)-substituted 1H-pyrazoles exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in an equilibrium between two tautomeric forms. For a 3-substituted pyrazole like this compound, the two possible tautomers are the 3-substituted and the 5-substituted forms.
Computational studies have shown that the position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, solvent effects, and temperature. nih.govnih.gov
Substituent Effects : Electron-donating groups (e.g., -CH₃, -NH₂, -OH) tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the C5 position. nih.gov
Solvent Effects : The polarity of the solvent can influence tautomeric preference by differential solvation of the tautomers. In nonpolar solvents, pyrazoles may exist as self-associated dimers, while in polar solvents like DMSO, they are more likely to be found as monomers hydrogen-bonded to the solvent. ktu.eduresearchgate.net
DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine the relative energies and, therefore, the stability of the different tautomers. nih.gov These theoretical calculations can predict the predominant tautomer in various environments (gas phase or in solution). nih.govnih.gov For many N-substituted pyrazolones, the 3-hydroxy-1H-pyrazole (OH-form) is often found to be more stable than the pyrazol-3-one (NH-form) in both solid and solution states. ktu.edumdpi.com
Reaction Mechanism Elucidation for Synthetic Pathways
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions used to synthesize pyrazoles. nih.gov The Knorr pyrazole synthesis, a classic method involving the condensation of a β-diketone with a hydrazine (B178648), has been shown through kinetic modeling to have complex pathways, including potential autocatalysis and unexpected intermediates. rsc.org
Other common synthetic routes include [3+2] cycloaddition reactions. For instance, the reaction of in-situ generated nitrile imines (from hydrazonoyl chlorides) with alkenes or alkynes is a versatile method for creating multi-substituted pyrazoles. nih.gov DFT studies can be employed to model these reaction pathways by:
Calculating Transition States: Identifying the energy barriers for each step of the reaction.
Analyzing Intermediates: Determining the stability of transient species formed during the reaction.
Predicting Regioselectivity: Understanding why certain isomers are formed preferentially, which is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. rsc.org
For example, a proposed mechanism for a [3+2] cycloaddition might involve the initial generation of a nitrile imine intermediate, followed by a Michael addition and subsequent oxidative dehydrogenation or elimination to form the final pyrazole product. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. eurasianjournals.com For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the oxolane ring to the pyrazole ring. eurasianjournals.com
These simulations track the movements of atoms over time, governed by a force field, allowing researchers to:
Explore Conformational Space: Identify the most stable and low-energy conformations of the molecule.
Analyze Dynamic Behavior: Understand how the molecule flexes and moves in different environments (e.g., in water or other solvents). eurasianjournals.com
Assess Stability: Evaluate the stability of specific conformations and the interactions between different parts of the molecule. nih.gov
MD simulations are particularly useful in the context of drug design to understand how a ligand adapts its conformation upon binding to a biological target. nih.govresearchgate.net The root mean square deviation (RMSD) of the molecule's backbone atoms over the simulation time is often analyzed to determine if and when the system reaches a stable equilibrium state. nih.govresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurasianjournals.com This method is widely used in drug discovery to screen potential drug candidates and understand their binding mechanisms at a molecular level. researchgate.netijpsr.com
For pyrazole derivatives, docking studies have been performed against a variety of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases. researchgate.netmdpi.comproquest.comnih.gov The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on binding energy. proquest.com
Key insights from docking studies include:
Binding Affinity: A lower binding energy (often expressed in kcal/mol) indicates a more stable ligand-receptor complex. proquest.com
Interaction Analysis: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govresearchgate.net
Binding Mode: The precise orientation of the ligand within the active site, which can explain its inhibitory activity. nih.gov
The table below summarizes results from docking studies of various pyrazole derivatives against different protein targets.
| Pyrazole Derivative Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrazole-1-yl acetate (B1210297) derivatives | COX-2 | 3LN1 | -6.7 to -9.4 | Not Specified proquest.com |
| Pyrazole-containing heterocycles | COX-2 | 5IKR | -7.5 to -9.2 | Tyr385, Ser530, Arg120 mdpi.com |
| Indolin-2-one pyrazoles | Not Specified | - | -3.1 to -6.0 (Dock Score) | Not Specified ijpsr.com |
| Pyrazole derivatives | Carbonic Anhydrases | 4WR7 | Not Specified | Not Specified ijpbs.com |
| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase II | - | Not Specified | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.com
Quantitative Structure-Activity Relationship (QSAR) modeling develops mathematical equations that correlate molecular descriptors (physicochemical properties) with activity. journal-academia.com For pyrazole derivatives, 2D-QSAR studies have identified that descriptors related to the adjacency and distance matrix can be influential in predicting their activity as enzyme inhibitors. nih.govacs.org These models allow for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent molecules. journal-academia.com
Pharmacophore modeling focuses on identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. juniperpublishers.com A pharmacophore model can be used as a 3D query to screen large databases of compounds to find new potential inhibitors. nih.gov For pyrazole derivatives targeting enzymes like phosphodiesterase 4 (PDE4), a typical pharmacophore model might include features like a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov These models provide a qualitative understanding of the key interactions required for biological activity. juniperpublishers.com
Prediction of Molecular Properties for Biological Interaction Studies
Computational chemistry offers a powerful lens for examining the molecular properties of this compound that are critical for its biological activity. Through in silico methods, researchers can predict a range of descriptors that influence how the molecule interacts with biological targets. These predictions are crucial for assessing its potential as a therapeutic agent.
One of the foundational aspects of these computational studies is the use of Density Functional Theory (DFT). DFT calculations are employed to determine the optimized molecular geometry of pyrazolyl-tetrahydrofuran derivatives, providing a detailed picture of the molecule's three-dimensional structure. This optimization is a critical first step for the accurate prediction of other molecular properties.
Key molecular properties that can be predicted include those related to the compound's pharmacokinetics, such as its lipophilicity, polarity, and hydrogen bonding capacity. These features are pivotal in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the predicted partition coefficient (XlogP) is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes.
Furthermore, computational models can elucidate the electronic properties of the molecule. The analysis of frontier molecular orbitals (FMO), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is essential for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its propensity to engage in chemical reactions.
Another important computational tool is the mapping of the molecular electrostatic potential (MEP). MEP maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonds and electrostatic interactions.
The table below summarizes some of the key predicted molecular properties for this compound and a closely related isomer, providing a comparative view of their characteristics relevant to biological interactions.
| Molecular Property | This compound | 5-(oxolan-3-yl)-1H-pyrazole |
| Molecular Formula | C7H10N2O | C7H10N2O |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol |
| XlogP (predicted) | 0.4 | 0.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Topological Polar Surface Area | 37.9 Ų | 37.9 Ų |
These predicted values suggest that this compound possesses drug-like properties according to general guidelines such as Lipinski's rule of five. The low XlogP value indicates a degree of hydrophilicity, while the presence of hydrogen bond donors and acceptors suggests the potential for specific interactions with biological targets. The topological polar surface area is also within a range that is often associated with good oral bioavailability.
Structure Activity Relationship Sar Studies of 3 Oxolan 2 Yl 1h Pyrazole Derivatives
Positional and Substituent Effects on the Pyrazole (B372694) Ring
Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov The substitution pattern modulates the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to biological targets. researchgate.net
For instance, in studies of pyrazole derivatives as cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were found to be crucial for potent and selective activity. nih.gov This highlights the importance of specific substitution patterns for achieving desired biological effects.
The introduction of various functional groups such as alkyl, aryl, hydroxyl, amino, nitro, and halogens at different positions can fine-tune the activity. researchgate.net Electron-donating or electron-withdrawing groups at the C4 and C5 positions can alter the electronic characteristics of the pyrazole ring. researchgate.net For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring significantly impacted their anti-biofilm activity. A fluorine atom positioned ortho to the hydrazine (B178648) moiety on the phenyl ring resulted in the highest activity. nih.gov
The table below summarizes the general effects of substituents at different positions on the pyrazole ring based on various studies.
| Position | Type of Substituent | General Effect on Activity | Reference |
| N1 | Alkyl, Aryl groups | Can influence binding mode and selectivity. A 2,4-dichlorophenyl group was critical for cannabinoid receptor antagonism. | nih.gov |
| C3 | Carboxamides, Aryl groups | Often involved in key interactions with the target. A carboxamido group was essential for cannabinoid receptor antagonism. | nih.gov |
| C4 | Electron-donating/withdrawing groups, Halogens | Modulates electronic properties and can influence selectivity and metabolic stability. | researchgate.net |
| C5 | Aryl groups | Important for establishing potent interactions. A para-substituted phenyl ring was required for high affinity to the cannabinoid receptor. | nih.gov |
Influence of the Oxolane Moiety on Molecular Interactions
The oxolane (tetrahydrofuran) moiety at the C3 position of the pyrazole ring plays a significant role in defining the molecule's interaction with its biological targets. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a protein.
In drug design, saturated heterocyclic rings like oxolane are increasingly used as bioisosteres for phenyl groups to improve properties such as solubility and metabolic stability. nih.gov The replacement of an aromatic ring with a saturated heterocycle can lead to improved pharmacokinetic profiles. nih.gov The specific interactions of the oxolane moiety are dependent on the topology of the target's binding site.
Conformational Preferences and Their Impact on SAR
These conformational preferences can significantly impact how the molecule fits into a binding pocket. A specific conformation may be required to align the key interacting groups, such as hydrogen bond donors and acceptors, with their counterparts in the target protein. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can be employed to determine the preferred conformations of these molecules and understand how they relate to their biological activity. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is crucial for high-affinity binding.
Identification of Key Pharmacophoric Features for Target Recognition
A pharmacophore model for 3-(oxolan-2-yl)-1H-pyrazole derivatives would include several key features essential for molecular recognition by a biological target. researchgate.net
Based on the structural components, the following pharmacophoric features can be identified:
Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane moiety can all act as hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the pyrazole ring is a potential hydrogen bond donor. nih.gov
Hydrophobic/Aromatic Features: The pyrazole ring itself provides an aromatic surface that can engage in π-π stacking or hydrophobic interactions. nih.gov
Three-Dimensional Arrangement: The spatial arrangement of these features is critical. The relative positions of the hydrogen bond donors and acceptors, and the hydrophobic regions, define the three-dimensional pharmacophore that is recognized by the target.
Substituents on the pyrazole ring can introduce additional pharmacophoric features. For example, an aryl group at the C5 position can add a significant hydrophobic feature, while a polar substituent at the C4 position could introduce another hydrogen bonding site. The combination and spatial orientation of these features ultimately determine the molecule's binding affinity and selectivity for its target.
The table below outlines the key pharmacophoric features of the this compound scaffold.
| Pharmacophoric Feature | Structural Origin | Potential Interaction | Reference |
| Hydrogen Bond Acceptor | Pyrazole N1 and N2 atoms | Interaction with H-bond donor residues in the target | nih.gov |
| Hydrogen Bond Acceptor | Oxolane oxygen atom | Interaction with H-bond donor residues in the target | |
| Hydrogen Bond Donor | Pyrazole N-H | Interaction with H-bond acceptor residues in the target | nih.gov |
| Aromatic/Hydrophobic Region | Pyrazole ring | π-π stacking, hydrophobic interactions | nih.gov |
| Hydrophobic Region | Oxolane ring | Hydrophobic interactions |
Molecular Interactions with Biological Targets Excluding Clinical Outcomes
Inhibition and Modulation of Specific Enzyme Systems
The pyrazole (B372694) scaffold is a common feature in the design of various enzyme inhibitors, demonstrating its versatility in targeting different classes of enzymes.
Kinase Interaction Profiles
Pyrazole derivatives are well-recognized for their role as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs): Certain pyrazole-based compounds have been identified as inhibitors of CDKs. For instance, docking studies of some derivatives with CDK1 and CDK2 have shown that the pyrazole ring can interact with key amino acid residues like Asp86 and Leu135 in the enzyme's active site. nih.govresearchgate.net
Receptor Tyrosine Kinases (RTKs): Derivatives of 1H-pyrazole have been investigated as potential inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking studies suggest these compounds can bind within the protein's active pocket. researchgate.net
Other Kinases: The pyrazole structure is a privileged scaffold for developing inhibitors against a range of other kinases, including Janus kinases (JAKs), Aurora kinases, and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent inhibition of JAK2/3 and Aurora A/B kinases. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore in targeting the PCTAIRE subfamily of kinases, such as CDK16. mdpi.com
The potential for 3-(oxolan-2-yl)-1H-pyrazole to interact with kinases would be influenced by the oxolanyl substituent, which could affect its binding affinity and selectivity for different kinase targets.
Other Enzymatic Targets (e.g., COX, LOX, Xanthine (B1682287) Oxidase)
Beyond kinases, pyrazole derivatives have shown inhibitory activity against other significant enzyme systems.
Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its overactivity is linked to conditions like gout and oxidative stress. nih.gov Several pyrazole derivatives have been identified as potent inhibitors of XO. nih.govnih.gov Some pyrazolyl analogues have demonstrated significant XO inhibitory activity, which is believed to contribute to their anticancer properties by reducing cytotoxic reactive oxygen species (ROS). nih.gov
Cyclooxygenase (COX) and Lipooxygenase (LOX): These enzymes are central to inflammatory pathways. While specific data on this compound is not available, other pyrazole-containing compounds have been investigated for their potential to dually inhibit COX and LOX. researchgate.net
Receptor Binding and Ligand-Receptor Interactions
The pyrazole moiety has been incorporated into ligands designed to bind to various cellular receptors, indicating its utility as a scaffold for receptor-targeted drugs.
Cannabinoid Receptors: A series of pyrazole derivatives have been synthesized and evaluated for their affinity towards cannabinoid receptors, particularly the CB1 receptor. nih.gov
Apelin Receptor: A novel pyrazole-based small molecule was discovered to act as an agonist for the apelin receptor, a G-protein coupled receptor involved in cardiovascular and metabolic diseases. duke.edu
Interactions with Nucleic Acids and DNA
Certain pyrazole derivatives have been shown to interact with DNA, suggesting a potential mechanism for anticancer activity.
DNA Binding: Some novel 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, evidenced by increased comet tail length in assays. This suggests they can cause genotoxic stress through DNA strand breaks. rsc.org Other studies on pyrazole-pyrazoline hybrids have also investigated their non-interactive binding with Calf thymus DNA (Ct-DNA). rsc.org Molecular docking studies have further suggested that some polysubstituted pyrazole derivatives can bind to the minor groove of DNA. mdpi.com
Modulation of Cellular Pathways (e.g., Apoptosis, Cell Proliferation, ROS Generation)
Pyrazole derivatives have been shown to influence key cellular processes that are often dysregulated in diseases like cancer.
Apoptosis and Cell Cycle Arrest: Many pyrazole derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). nih.govnih.gov For example, certain pyrazole compounds have been shown to trigger apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govresearchgate.net Studies have also demonstrated that some pyrazoline derivatives can induce both intrinsic and extrinsic apoptotic pathways, leading to DNA fragmentation. researchgate.net Furthermore, some pyrazole derivatives can cause cell cycle arrest, often in the G2/M phase, thereby inhibiting cell proliferation. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Generation: The generation of ROS is a significant mechanism by which some pyrazole derivatives exert their cytotoxic effects. nih.govnih.govresearchgate.net An elevated level of ROS can induce oxidative stress, leading to cellular damage and apoptosis. nih.govnih.govresearchgate.net Conversely, other pyrazole derivatives have demonstrated antioxidant properties by inhibiting ROS production in certain cell types, such as endothelial cells and platelets. nih.govmdpi.com
Cell Proliferation: By inducing apoptosis and cell cycle arrest, many pyrazole derivatives effectively inhibit the proliferation of cancer cells. researchgate.netnih.govmdpi.com
Mechanistic Insights into Biological Activities
The biological activities of pyrazole derivatives are underpinned by their interactions at the molecular level.
The anticancer effects of many pyrazole compounds are mechanistically linked to their ability to induce apoptosis. This is often achieved through the generation of ROS and the activation of caspase-dependent pathways. nih.govnih.gov
The anti-inflammatory potential of certain pyrazoles is tied to their inhibition of enzymes like COX and xanthine oxidase. nih.gov
The pyrazole ring's ability to form hydrogen bonds and engage in other molecular interactions allows it to bind to the active sites of enzymes like kinases, leading to their inhibition and the subsequent disruption of signaling pathways that promote cell growth and survival. nih.gov
The interaction of some pyrazole derivatives with DNA can lead to genotoxic stress and cell death, providing another avenue for their potential therapeutic effects. rsc.org
Molecular Basis of Selectivity
The selectivity of pyrazole derivatives for their biological targets is intricately linked to the nature and position of substituents on the pyrazole core. Structure-activity relationship (SAR) studies on various pyrazole-based compounds have shed light on the molecular features governing their selective binding.
For instance, studies on pyrazole-based inhibitors of meprin α and meprin β, two metalloproteases, have demonstrated that modifications at the 3 and 5-positions of the pyrazole ring are critical for both potency and selectivity. While a 3,5-diphenylpyrazole (B73989) scaffold shows high potency against meprin α, the introduction of different substituents can modulate its selectivity. The aryl moieties at these positions are thought to target the S1 and S1' pockets of the enzymes, and variations in these groups can lead to differential binding affinities. nih.gov For example, introducing acidic carboxyphenyl groups at these positions can enhance activity against meprin β. nih.gov This suggests that the oxolan-2-yl group in this compound could play a key role in determining its selectivity by interacting with specific residues within the binding pocket of a target protein.
Similarly, research on fluorosulfate-containing pyrazole heterocycles as selective butyrylcholinesterase (BuChE) inhibitors has highlighted the importance of substituents at the 1, 3, and 4-positions of the pyrazole ring in influencing inhibitory activity. tandfonline.com Molecular docking studies revealed that the fluorosulfate (B1228806) group enhanced binding affinity to human BuChE through π-sulfur interactions. tandfonline.com This underscores the principle that specific functional groups, such as the oxolan-2-yl moiety, can form key interactions that drive selective binding.
The structural requirements for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor have also been explored in pyrazole derivatives. acs.org Key features for high affinity and selectivity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org This illustrates how a combination of substituents works in concert to achieve selective target engagement.
The following table summarizes the impact of substitutions on the selectivity of pyrazole derivatives for different targets, based on published research.
| Target | Pyrazole Scaffold | Substitution Position(s) | Impact on Selectivity |
| Meprin α / Meprin β | 3,5-Diphenylpyrazole | 3 and 5 | Aryl moieties target S1 and S1' pockets, influencing selectivity between the two proteases. nih.gov |
| Butyrylcholinesterase (BuChE) | Pyrazole-5-fluorosulfates | 1, 3, and 4 | Substituents at these positions, along with the 5-fluorosulfate group, affect BuChE inhibitory activity. tandfonline.com |
| Cannabinoid CB1 Receptor | Biarylpyrazole | 1, 3, and 5 | Specific substituents are required for potent and selective antagonistic activity. acs.org |
Allosteric Modulation Studies
Allosteric modulators offer a sophisticated mechanism of regulating protein function by binding to a site distinct from the primary (orthosteric) binding site. This can lead to more subtle and potentially safer therapeutic effects. The pyrazole scaffold has emerged as a versatile framework for the design of allosteric modulators for various receptors.
While specific allosteric modulation studies on this compound are not extensively documented in the public domain, research on other pyrazole derivatives provides a strong indication of the potential of this chemical class.
For example, a series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are derived from 1,3,5-trisubstituted pyrazoles, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov Structure-activity relationship evolution of these compounds led to a significant improvement in their potency as mGluR2 NAMs. nih.gov
Furthermore, tricyclic thiazolopyrazole derivatives have been reported as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov These findings suggest that the pyrazole core can be incorporated into more complex structures to achieve allosteric modulation of G-protein coupled receptors (GPCRs).
The cannabinoid receptors have also been a target for pyrazole-based allosteric modulators. The development of peripherally restricted CB1 receptor antagonists and neutral CB1 receptor antagonists or allosteric modulators has been proposed as a strategy to develop safer anti-obesity agents. mdpi.com This highlights the therapeutic potential of targeting allosteric sites with pyrazole-containing compounds.
A patent application has also described the use of pyrazole derivatives as allosteric modulators, antagonists, and agonists of the β2 adrenergic receptor. wipo.int This further expands the scope of biological targets that can be allosterically modulated by compounds containing a pyrazole nucleus.
The table below provides an overview of pyrazole derivatives that have been investigated as allosteric modulators for different receptors.
| Receptor | Type of Modulation | Pyrazole Derivative Class |
| mGluR2 | Negative Allosteric Modulator (NAM) | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives |
| mGluR4 | Positive Allosteric Modulator (PAM) | Tricyclic thiazolopyrazole derivatives nih.gov |
| Cannabinoid CB1 Receptor | Allosteric Modulator | Tricyclic pyrazole-based compounds mdpi.com |
| β2 Adrenergic Receptor | Allosteric Modulator, Antagonist, Agonist | Pyrazole derivatives wipo.int |
Advanced Spectroscopic and Structural Characterization of 3 Oxolan 2 Yl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(oxolan-2-yl)-1H-pyrazole. The spectrum would reveal distinct signals corresponding to the protons and carbons of both the aromatic pyrazole (B372694) ring and the saturated oxolane ring.
The ¹H-NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically found in the aromatic region. The C4-H proton would appear as a triplet, while the C5-H proton would be a doublet of doublets. The N1-H proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. For the oxolane ring, the proton at C2' (the carbon attached to the pyrazole ring) would be a triplet, and the other methylene (B1212753) protons would appear as multiplets in the upfield region.
The ¹³C-NMR spectrum would display signals for the three pyrazole carbons and the four carbons of the oxolane ring. The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituent. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N1-H | ~12-13 (broad s) | - |
| C3 | - | ~150-155 |
| C4 | ~6.3 (d) | ~105-110 |
| C5 | ~7.6 (d) | ~130-135 |
| C2' | ~5.2 (t) | ~75-80 |
| C3' | ~2.0-2.2 (m) | ~28-32 |
| C4' | ~1.9-2.1 (m) | ~25-29 |
| C5' | ~3.9-4.1 (m) | ~67-71 |
Note: Predicted values are based on typical shifts for substituted pyrazoles and tetrahydrofurans. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the two ring systems.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Key expected correlations include the coupling between the C4-H and C5-H protons on the pyrazole ring, and within the oxolane ring, correlations between C2'-H and the C3'-H₂ protons, C3'-H₂ and C4'-H₂, and C4'-H₂ and C5'-H₂.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., C4-H with C4, C5-H with C5, C2'-H with C2', etc.).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. This would be useful for determining the preferred conformation of the molecule in solution, specifically the spatial relationship between the protons on the pyrazole ring (C4-H and C5-H) and those on the oxolane ring (especially C2'-H and C5'-H₂).
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. spectrabase.com In this compound, there are two distinct nitrogen environments: the pyrrole-type nitrogen (N1), which is protonated, and the pyridine-type nitrogen (N2). These two nitrogens would exhibit significantly different chemical shifts. Based on data for the parent pyrazole, the N1 nitrogen is expected to resonate at approximately -170 to -180 ppm, while the more shielded N2 nitrogen would appear further upfield, around -100 to -120 ppm, relative to nitromethane. These shifts can be confirmed using ¹H-¹⁵N HMBC, which would show correlations from the N1-H and C5-H protons to N1, and from the C4-H proton to N2.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction would provide the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related pyrazole structures allows for a detailed prediction of its solid-state features. nih.govnih.gov
The key conformational feature is the relative orientation of the pyrazole and oxolane rings, defined by the torsional angle around the C3-C2' single bond. The planarity of the pyrazole ring would be maintained, while the oxolane ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The specific torsional angle (C4-C3-C2'-O1') would determine the degree of coplanarity between the two rings, which is likely to be non-planar to alleviate steric hindrance between the C4-H of the pyrazole and the C3'-H₂ of the oxolane.
In the solid state, unsubstituted N-H pyrazole derivatives commonly form robust supramolecular assemblies through intermolecular hydrogen bonds. The primary interaction expected for this compound is a classic N-H···N hydrogen bond, where the acidic N1-H of one molecule donates to the basic N2 atom of an adjacent molecule. This interaction typically leads to the formation of infinite chains or cyclic dimers in the crystal lattice. Additionally, weaker C-H···O or C-H···π interactions may further stabilize the crystal packing. The oxygen atom of the oxolane ring could also act as a hydrogen bond acceptor, leading to more complex three-dimensional networks.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of functional groups. FT-IR and FT-Raman are complementary techniques that would allow for a thorough analysis of the compound's vibrational modes.
The FT-IR spectrum is expected to be dominated by a strong, broad band in the 3200-2800 cm⁻¹ region, characteristic of the hydrogen-bonded N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole and the aliphatic oxolane rings would appear just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the oxolane ether group is expected around 1100-1050 cm⁻¹. researchgate.net
The FT-Raman spectrum would likely show a strong pyrazole ring breathing vibration and would be more sensitive to the symmetric C-C and C-H vibrations of the hydrocarbon backbone.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch (H-bonded) | 3200 - 2800 (broad) | Pyrazole N-H |
| C-H stretch (aromatic) | 3150 - 3050 | Pyrazole C-H |
| C-H stretch (aliphatic) | 2980 - 2850 | Oxolane C-H₂ |
| C=N / C=C stretch | 1600 - 1400 | Pyrazole Ring |
| CH₂ scissoring | 1470 - 1440 | Oxolane C-H₂ |
| N-H in-plane bend | 1400 - 1300 | Pyrazole N-H |
| C-O-C asymmetric stretch | 1100 - 1050 | Oxolane Ether |
| Pyrazole ring breathing | ~1000 | Pyrazole Ring |
| N-H out-of-plane bend | 950 - 850 | Pyrazole N-H |
Note: These are generalized frequency ranges. Specific peak positions can be influenced by solid-state effects and intermolecular interactions.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS would confirm the molecular formula, C₇H₁₀N₂O, by providing an exact mass measurement with a high degree of precision.
Electron ionization (EI) mass spectrometry of this compound is expected to produce a distinct fragmentation pattern that offers valuable insights into its molecular structure. The fragmentation pathways are likely influenced by the inherent stabilities of the pyrazole and oxolane (tetrahydrofuran) rings.
The pyrazole moiety is known to undergo characteristic fragmentation processes, including the cleavage of the N-N bond and the expulsion of a molecule of hydrogen cyanide (HCN). openresearchlibrary.orgresearchgate.net Concurrently, the tetrahydrofuran (B95107) ring can undergo fragmentation through mechanisms such as alpha-cleavage or ring-opening followed by further bond scissions. nih.govnih.gov
A plausible fragmentation pathway for this compound would involve initial ionization to form the molecular ion [M]⁺•. Subsequent fragmentation could proceed through several routes:
Loss of the oxolanyl side chain: Cleavage of the C-C bond between the pyrazole and oxolane rings would lead to the formation of a pyrazolyl cation and an oxolanyl radical, or vice versa.
Fragmentation of the oxolane ring: The tetrahydrofuran ring could undergo alpha-cleavage, leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. Ring-opening fragmentation is also a common pathway for cyclic ethers. nih.govnih.gov
Fragmentation of the pyrazole ring: Following or preceding the fragmentation of the side chain, the pyrazole ring could fragment by losing HCN or N₂, which are characteristic fragmentation patterns for pyrazole derivatives. openresearchlibrary.orgresearchgate.net
A detailed analysis of the fragmentation pattern, including the accurate masses of the fragment ions obtained from HRMS, would allow for the confident assignment of their elemental compositions and the deduction of the fragmentation mechanisms.
Table 1: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragmentations for this compound
| m/z (calculated) | Elemental Composition | Proposed Fragment | Plausible Fragmentation Pathway |
| 138.0793 | C₇H₁₀N₂O | [M]⁺• | Molecular Ion |
| 109.0657 | C₅H₅N₂O | [M - C₂H₅]⁺ | Loss of an ethyl radical from the oxolane ring |
| 97.0555 | C₄H₅N₂O | [M - C₃H₅]⁺ | Fragmentation of the oxolane ring |
| 81.0453 | C₄H₅N₂ | [M - C₃H₅O]⁺ | Loss of the entire oxolane side chain |
| 71.0497 | C₄H₇O | [C₄H₇O]⁺ | Oxolan-2-yl cation |
| 68.0527 | C₃H₄N₂ | [C₃H₄N₂]⁺• | Pyrazole radical cation |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
The presence of a stereocenter at the 2-position of the oxolane ring renders this compound a chiral molecule, capable of existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that can be employed for the stereochemical analysis of such chiral compounds. creative-proteomics.comlibretexts.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image CD spectra with equal magnitude but opposite signs. This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and for determining the enantiomeric purity of a sample. nih.gov
For this compound, CD spectroscopy could be applied to:
Distinguish between the (R)- and (S)-enantiomers: The CD spectra of the two enantiomers would be mirror images of each other. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength. chiralabsxl.com
Determine enantiomeric excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By calibrating with pure enantiomers, the enantiomeric excess of a mixture can be accurately determined. nih.gov
Assign absolute configuration: While not always straightforward, the absolute configuration of a chiral center can sometimes be assigned by comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of structurally related compounds with known absolute configurations. creative-proteomics.comchiralabsxl.com
The electronic transitions of the pyrazole chromophore are expected to be perturbed by the chiral environment of the oxolane substituent, giving rise to the observed CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of both the (R)- and (S)-enantiomers, aiding in the interpretation of experimental data and the assignment of absolute configuration.
Table 2: Potential Applications of Circular Dichroism (CD) Spectroscopy for the Chiral Analysis of this compound
| Application | Description |
| Enantiomer Identification | The (R)- and (S)-enantiomers will exhibit mirror-image CD spectra, allowing for their unambiguous identification. |
| Determination of Enantiomeric Purity | The intensity of the CD signal is proportional to the enantiomeric excess, enabling quantitative analysis of enantiomeric composition. nih.gov |
| Assignment of Absolute Configuration | Comparison of experimental CD spectra with theoretical predictions or with spectra of analogous compounds can potentially lead to the assignment of the absolute configuration of the chiral center. creative-proteomics.com |
| Conformational Analysis | CD spectroscopy can be sensitive to the conformational preferences of the molecule in solution, providing insights into the spatial arrangement of the pyrazole and oxolane rings. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Diverse Analogues
The exploration of the full therapeutic potential of 3-(oxolan-2-yl)-1H-pyrazole hinges on the development of a diverse library of analogues. Future research should prioritize the innovation of synthetic methodologies that allow for systematic modifications of both the pyrazole (B372694) and oxolane rings.
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to generating diverse pyrazole derivatives. mdpi.combeilstein-journals.orgrsc.org Future work could focus on designing novel MCRs that incorporate the oxolane moiety or its precursors, allowing for rapid access to a wide range of substituted analogues.
[3+2] Cycloaddition Reactions: This class of reactions is a cornerstone of pyrazole synthesis. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com Research should be directed towards developing novel catalytic systems, including the use of environmentally benign catalysts, to control the regioselectivity of the cycloaddition, thus enabling the synthesis of specific isomers of this compound analogues with desired substitution patterns. beilstein-journals.orgorganic-chemistry.org
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This approach would allow for the introduction of various functional groups onto a pre-existing scaffold, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Strategies for Pyrazole Analogues
| Synthetic Strategy | Advantages | Challenges | Future Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. mdpi.com | Control of regioselectivity can be challenging. | Development of novel MCRs incorporating diverse building blocks. mdpi.combeilstein-journals.org |
| [3+2] Cycloaddition Reactions | Versatile for constructing the pyrazole ring. organic-chemistry.org | Requires specific precursors, potential for isomeric mixtures. thieme-connect.com | Design of highly regioselective and stereoselective catalytic systems. beilstein-journals.org |
| Late-Stage Functionalization | Rapid diversification of a core scaffold. | Can be limited by the reactivity of the core structure. | Exploration of novel C-H activation and cross-coupling methodologies. |
Advanced Computational Approaches for Predictive Modeling
To streamline the drug discovery process and reduce the reliance on extensive empirical screening, advanced computational methods are indispensable. For this compound, these approaches can provide valuable insights into the structural requirements for desired biological activity and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound analogues with their biological activities. ijsdr.orgbiointerfaceresearch.comnih.gov These models can guide the design of new compounds with enhanced potency and selectivity. acs.org
Molecular Docking: This technique can be used to predict the binding modes of this compound analogues within the active sites of various biological targets. biointerfaceresearch.comnih.govmedicalresearchjournal.org By understanding these interactions, researchers can rationally design modifications to improve binding affinity and specificity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. eurasianjournals.comeurasianjournals.com This can help to assess the stability of the binding pose predicted by molecular docking and provide a more accurate estimation of binding free energies. nih.gov
Pharmacophore Modeling and Virtual Screening: Based on the known active analogues of this compound, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to virtually screen large compound libraries to identify new potential hits. chemmethod.comresearchgate.net
Table 2: Application of Computational Methods in Pyrazole Drug Discovery
| Computational Method | Application | Predicted Parameters |
| QSAR | Predict biological activity based on chemical structure. ijsdr.org | IC50, pIC50, binding affinity. nih.gov |
| Molecular Docking | Predict binding mode and affinity of a ligand to a target. biointerfaceresearch.com | Binding energy, docking score, key interactions. medicalresearchjournal.org |
| MD Simulations | Simulate the dynamic behavior of a ligand-protein complex. eurasianjournals.com | Stability of binding, conformational changes, free energy of binding. nih.gov |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | Spatial arrangement of chemical features. |
Exploration of New Biological Targets and Mechanisms of Action
The pyrazole scaffold is present in a wide array of approved drugs with diverse therapeutic applications, highlighting its versatility in interacting with various biological targets. nih.govbenthamdirect.com A crucial future direction for this compound is the systematic exploration of novel biological targets beyond those initially identified.
Target Identification and Validation: High-throughput screening of this compound analogue libraries against a broad panel of enzymes and receptors can lead to the identification of novel biological targets. chemmethod.com Techniques such as chemical proteomics can be employed to identify the direct binding partners of active compounds within a cellular context.
Mechanism of Action Studies: Once a novel target is identified, detailed mechanistic studies will be essential to understand how this compound analogues modulate its function. This includes kinetic studies to determine the mode of inhibition for enzymes and biophysical assays to characterize the binding interactions.
Phenotypic Screening: In addition to target-based approaches, phenotypic screening of this compound analogues in various disease-relevant cellular models can uncover unexpected therapeutic activities and provide clues to novel mechanisms of action.
Given the broad biological activities of pyrazole derivatives, potential new targets for analogues of this compound could include:
Protein Kinases: Many pyrazole-containing compounds are potent protein kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govresearchgate.net
G-Protein Coupled Receptors (GPCRs): The structural diversity of pyrazole analogues makes them attractive candidates for modulating the activity of GPCRs, which are involved in a wide range of physiological processes.
Ion Channels: Pyrazole derivatives have been shown to interact with various ion channels, suggesting that analogues of this compound could be developed as modulators of these important drug targets.
Integration with Emerging Technologies in Chemical Biology
The convergence of chemistry, biology, and technology offers powerful new tools to accelerate the drug discovery and development process for compounds like this compound.
High-Throughput Screening (HTS): The use of robotics and automation in HTS allows for the rapid screening of large libraries of this compound analogues against various biological targets, significantly accelerating the identification of lead compounds. chemmethod.comrjpbr.com
DNA-Encoded Libraries (DELs): This technology involves the synthesis of massive libraries of compounds, each tagged with a unique DNA barcode. DELs can be screened against a target protein, and the hits can be identified by sequencing their DNA tags. This approach could be adapted for the discovery of novel binders to various targets from a highly diverse pool of this compound analogues.
Proteomics and Metabolomics: These "omics" technologies can provide a global view of the changes in protein and metabolite levels in cells or tissues upon treatment with a this compound analogue. This information can help to elucidate the compound's mechanism of action and identify potential off-target effects.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models for drug discovery. nih.gov These models can be used to predict the properties of virtual this compound analogues, prioritize compounds for synthesis, and even design novel structures with desired activities.
By embracing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its analogues, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Basic: What are the standard synthetic routes for 3-(oxolan-2-yl)-1H-pyrazole?
Methodological Answer:
The synthesis typically involves two key steps: (1) alkylation of a pyrazole precursor with oxolane derivatives and (2) cyclization to form the fused oxolane-pyrazole system. For example, tetrahydrofuran (THF) derivatives can react with pyrazole intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Post-synthesis purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol, as validated in analogous pyrazole syntheses .
Advanced: How do tautomeric forms of this compound influence its crystallographic behavior?
Methodological Answer:
Tautomerism in pyrazoles, such as the coexistence of 1H- and 2H- forms, can lead to dual tautomeric structures within the same crystal lattice. X-ray diffraction (XRD) studies of related compounds (e.g., 3-/5-(4-fluorophenyl)-1H-pyrazole) reveal distinct hydrogen-bonding networks for each tautomer, requiring dual refinement in SHELXL . Mercury CSD’s "Packing Similarity" tool can compare tautomer-dependent packing motifs, while graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding patterns .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
After synthesis, vacuum distillation removes low-boiling-point impurities, followed by column chromatography (silica gel, ethyl acetate/hexane 1:4) to separate regioisomers. For high-purity solid products, recrystallization from methanol or 2-propanol is effective, as demonstrated in structurally similar pyrazole derivatives . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% yield .
Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed?
Methodological Answer:
Hydrogen-bonding patterns are characterized using graph set analysis (GSA), which categorizes interactions into motifs like rings or chains . Tools like Mercury CSD enable visualization of 3D packing and quantification of interaction distances/angles. For example, oxolane oxygen often acts as a hydrogen-bond acceptor, forming O–H···O interactions with pyrazole NH groups, as seen in related tetrahydrofuran-containing crystals .
Advanced: What challenges arise in refining X-ray structures of this compound derivatives?
Methodological Answer:
Key challenges include:
- Disorder in oxolane rings : Resolved via TLS refinement in SHELXL to model anisotropic displacement .
- Twinned crystals : Managed using the HKLF 5 format in SHELX for intensity integration .
- Weak diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for flexible substituents .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Pyrazole protons resonate at δ 6.5–7.5 ppm (aromatic), while oxolane protons appear as multiplets at δ 3.5–4.5 ppm.
- IR spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3200 cm⁻¹ (N–H) confirm the core structure .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 138.17 (C₇H₁₀N₂O) .
Advanced: How do substituents on the oxolane ring affect the bioactivity of this compound derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity .
- Hydroxymethyl substituents improve solubility but reduce metabolic stability, as shown in pyrazole-based lamellarin analogues .
- Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable Suzuki-Miyaura coupling for functionalization, critical in fragment-based drug design .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SN2 reactions at the oxolane oxygen.
- Hirshfeld surface analysis identifies electrophilic regions prone to attack, validated by experimental kinetic studies on analogous compounds .
- MESP maps highlight electron-deficient pyrazole carbons for regioselective functionalization .
Basic: How is the purity of this compound validated in synthetic workflows?
Methodological Answer:
- Melting point analysis : Sharp melting points (e.g., 90–91°C) indicate purity .
- Chiral HPLC (Chiralpak AD-H column) resolves enantiomers if asymmetric synthesis is attempted .
- Elemental analysis (C, H, N) must match theoretical values within ±0.3% .
Advanced: What strategies mitigate conflicting crystallographic data for this compound polymorphs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
